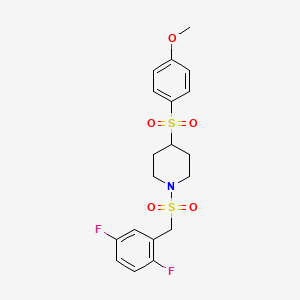
1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a complex organic compound characterized by the presence of both difluorobenzyl and methoxyphenyl sulfonyl groups attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2,5-difluorobenzyl sulfonyl chloride and 4-methoxyphenyl sulfonyl chloride separately. These intermediates are then reacted with piperidine under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols can replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding sulfides.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((2,4-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
- 1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-chlorophenyl)sulfonyl)piperidine
- 1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)morpholine
Uniqueness
1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is unique due to the specific combination of difluorobenzyl and methoxyphenyl sulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO5S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-8-10-22(11-9-18)28(23,24)13-14-12-15(20)2-7-19(14)21/h2-7,12,18H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKBTDHWSAOQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2671234.png)
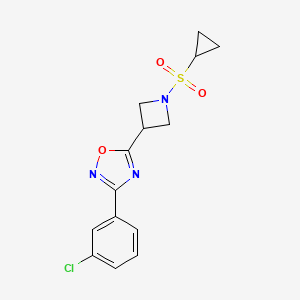
![2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2671238.png)


![2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole](/img/structure/B2671243.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2671245.png)
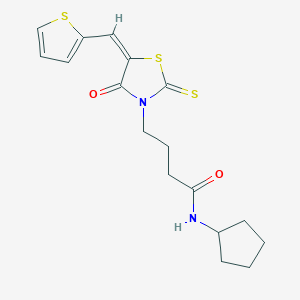
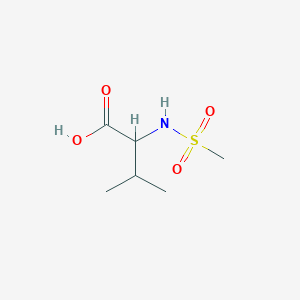
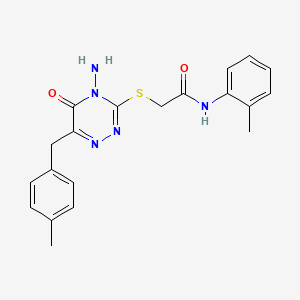
![Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2671253.png)
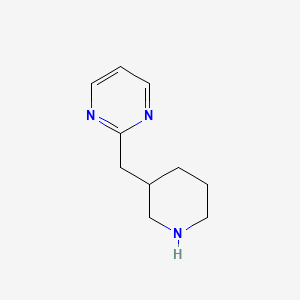
![6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2671255.png)
![1,3-dimethyl-8-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2671256.png)
